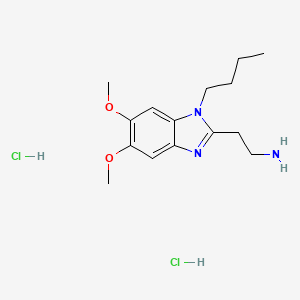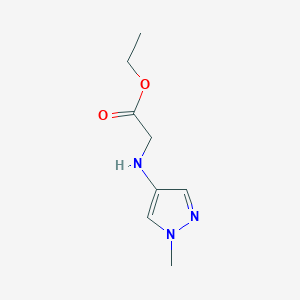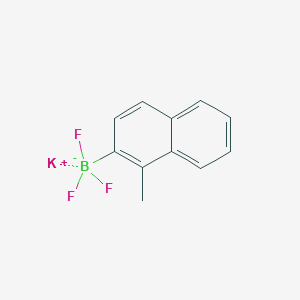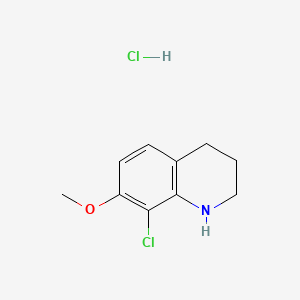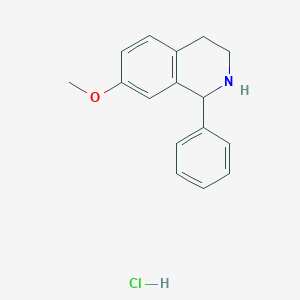
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical approach to constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction, which is known for its efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles . The use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is common in these reactions .
化学反応の分析
Types of Reactions
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like H₂O₂ and TBHP, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve the use of transition metal catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various C(1)-substituted tetrahydroisoquinoline derivatives, which have been shown to possess significant biological activities .
科学的研究の応用
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase (MAO) enzymes, thereby increasing the levels of neurotransmitters in the brain . Additionally, it can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to inhibit MAO enzymes.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules and has shown significant biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
Uniqueness
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13;/h2-8,11,16-17H,9-10H2,1H3;1H |
InChIキー |
KTQDLYRINOSJCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


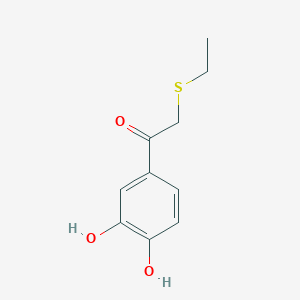


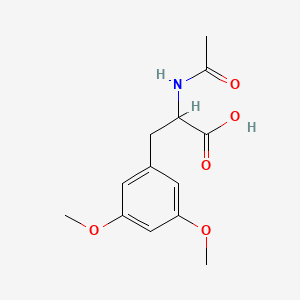
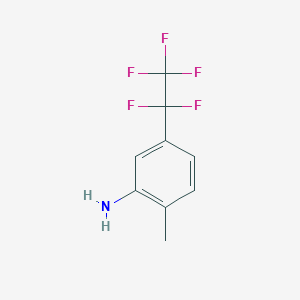
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
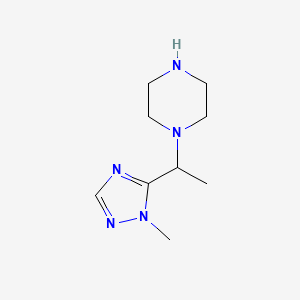

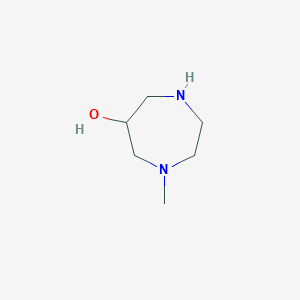
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
